

Physicochemical properties of 4-Morpholineacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Morpholineacetic Acid

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Morpholineacetic Acid**

Authored by: Gemini, Senior Application Scientist

Introduction

4-Morpholineacetic acid, a heterocyclic compound integrating a morpholine ring and a carboxylic acid moiety, represents a significant scaffold in modern medicinal chemistry. The morpholine ring is a privileged structure in drug design, often incorporated to enhance aqueous solubility, modulate lipophilicity, and improve the metabolic stability and overall pharmacokinetic profile of drug candidates.^{[1][2]} This guide provides a comprehensive technical overview of the core physicochemical properties of **4-Morpholineacetic acid**, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, present robust protocols for their experimental determination, and discuss the compound's stability, reactivity, and applications in the pharmaceutical landscape.

Physicochemical Characteristics of 4-Morpholineacetic Acid

A foundational understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing everything from formulation to bioavailability. The key properties of **4-Morpholineacetic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO ₃	[3]
Molecular Weight	145.16 g/mol	[3]
CAS Number	3235-69-6	[4]
Appearance	Off-white to yellow crystalline solid	[2]
Melting Point	162-164 °C	[4]
Boiling Point	272 °C	[4]
Density	1.202 g/cm ³	[4]
Flash Point	118 °C	[4]
Predicted pKa	2.25 ± 0.10	[4]
Computed XLogP3	-2.8	[5]
Solubility	Slightly soluble in DMSO and Methanol; Soluble in water.	[4][6]

Note: The reported pKa is a predicted value. For drug development applications, experimental determination is crucial for accurate ionization state assessment at physiological pH.

Experimental Determination of Physicochemical Properties

The predictive nature of some publicly available data necessitates robust experimental validation. This section provides detailed, self-validating protocols for determining the critical parameters of pKa and logP.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration

is a reliable method for determining the pKa of weak acids like **4-Morpholineacetic acid**.

Causality Behind Experimental Choices: This method relies on the principle that at the halfway point to the equivalence point of a titration of a weak acid with a strong base, the concentration of the undissociated acid equals the concentration of its conjugate base. At this specific point, the measured pH of the solution is equal to the pKa of the acid, as derived from the Henderson-Hasselbalch equation.

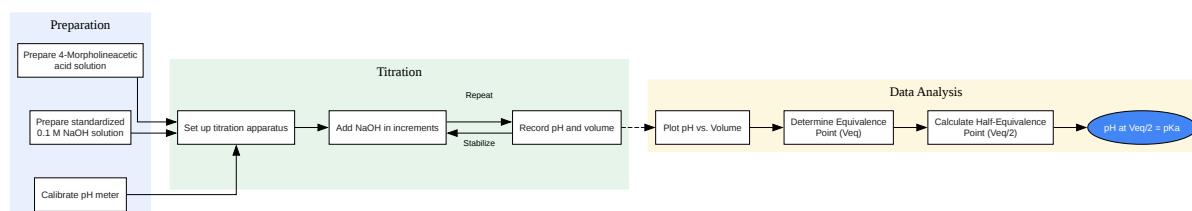
Step-by-Step Protocol:

- **Preparation of Solutions:**
 - Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).
 - Accurately prepare a solution of **4-Morpholineacetic acid** in deionized water (e.g., 0.1 M).
- **Titration Setup:**
 - Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
 - Pipette a known volume (e.g., 25.0 mL) of the **4-Morpholineacetic acid** solution into a beaker.
 - Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
 - Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
 - Fill a burette with the standardized 0.1 M NaOH solution.
- **Titration Procedure:**
 - Record the initial pH of the **4-Morpholineacetic acid** solution.
 - Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

- As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.
- Continue the titration well past the equivalence point until the pH plateaus.

• Data Analysis:

- Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$).
- Identify the volume of NaOH required to reach the equivalence point (V_{eq}).
- The half-equivalence point is at $V_{\text{eq}} / 2$.
- Locate the pH on the titration curve corresponding to the volume at the half-equivalence point. This pH value is the experimental pK_a of **4-Morpholineacetic acid**.^[7]



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Caption: Workflow for pK_a determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by RP-HPLC

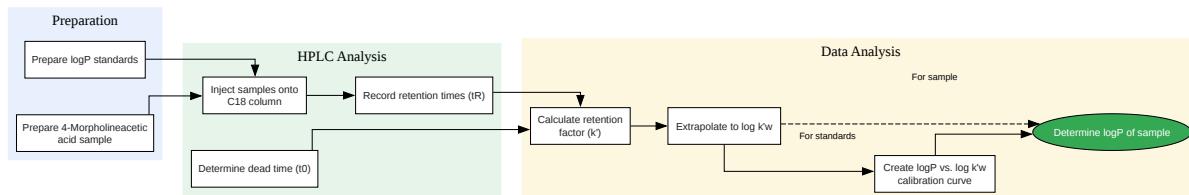
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A common and efficient method for determining logP is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. Molecules with higher lipophilicity will interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the retention factor ($\log k'$) and logP can be established, allowing for the determination of the logP of an unknown compound.

Step-by-Step Protocol:

- Preparation of Standards and Sample:
 - Select a series of standard compounds with known logP values that span a range around the expected logP of **4-Morpholineacetic acid**.
 - Prepare stock solutions of the standard compounds and **4-Morpholineacetic acid** in a suitable solvent (e.g., methanol).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile). The composition is typically varied to determine the retention factor at 100% aqueous phase.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detector set at an appropriate wavelength for **4-Morpholineacetic acid** and the standards.

- Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
- Experimental Procedure:
 - Inject each standard solution and the **4-Morpholineacetic acid** solution onto the HPLC system.
 - Record the retention time (tR) for each compound.
 - Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
 - Repeat the injections at several different mobile phase compositions (e.g., 40%, 50%, 60%, 70% organic modifier).
- Data Analysis:
 - For each compound at each mobile phase composition, calculate the retention factor (k') using the formula: $k' = (tR - t0) / t0$.
 - For each compound, plot $\log k'$ versus the percentage of the organic modifier.
 - Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the y-intercept, which is $\log k'w$.
 - Create a calibration curve by plotting the known $\log P$ values of the standard compounds (y-axis) against their corresponding $\log k'w$ values (x-axis).
 - Using the $\log k'w$ value determined for **4-Morpholineacetic acid**, interpolate its $\log P$ value from the calibration curve.



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Caption: Workflow for logP determination by RP-HPLC.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and identification of **4-Morpholineacetic acid**.

¹H and ¹³C NMR Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons adjacent to the carboxylic acid. The protons on the carbons adjacent to the electronegative oxygen atom (positions 2 and 6 of the morpholine ring) will be deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (positions 3 and 5). The methylene protons of the acetic acid moiety will likely appear as a singlet. The integration of these signals should correspond to the number of protons in each environment.^{[8][9]}
- **¹³C NMR:** The carbon NMR spectrum will provide information about the carbon framework. Due to the symmetry of the morpholine ring, two distinct signals are expected for the morpholine carbons. Additional signals will be present for the methylene carbon of the acetic acid group and the carbonyl carbon of the carboxylic acid.^[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of **4-Morpholineacetic acid** would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight (145.16 g/mol). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). Fragmentation of the morpholine ring can also occur.[10][11]

Chemical Stability and Reactivity

Understanding the stability and reactivity of **4-Morpholineacetic acid** is crucial for its handling, storage, and formulation.

Reactivity Profile: **4-Morpholineacetic acid** possesses two primary functional groups that dictate its reactivity:

- Tertiary Amine: The nitrogen atom of the morpholine ring is a tertiary amine, which can act as a base or a nucleophile.
- Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation with bases.

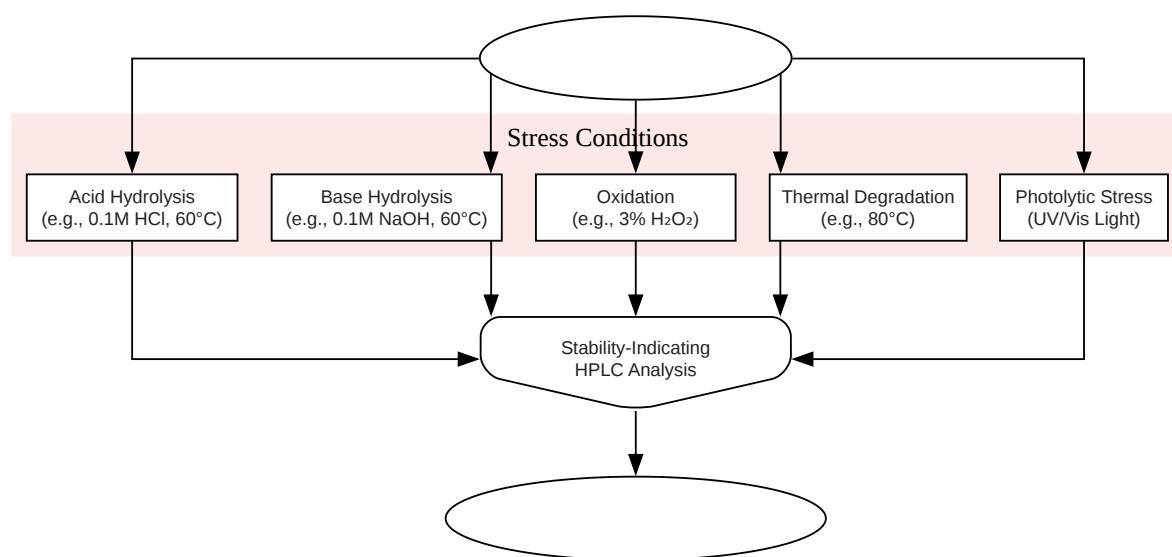
Stability Assessment: Forced Degradation Studies Forced degradation studies are a systematic way to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[1][12] This approach helps to identify potential degradation products and pathways.

Protocol for Forced Degradation:

- Prepare Stock Solution: Prepare a stock solution of **4-Morpholineacetic acid** in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions:
 - Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.

- Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).
- Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).
- Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH guidelines.

• Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples using a stability-indicating HPLC method (typically a reverse-phase method with UV detection) to separate the parent compound from any degradation products.



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- To cite this document: BenchChem. [Physicochemical properties of 4-Morpholineacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348368#physicochemical-properties-of-4-morpholineacetic-acid>]

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